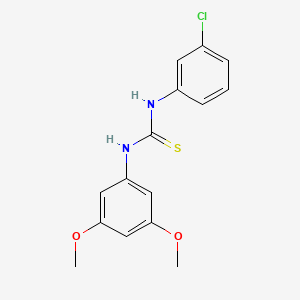
N-(3-chlorophenyl)-N'-(3,5-dimethoxyphenyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chlorophenyl)-N'-(3,5-dimethoxyphenyl)thiourea, also known as CPTU, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of thiourea derivatives and has been found to possess a wide range of biological activities, making it a promising candidate for various research applications.
Wirkmechanismus
The mechanism of action of N-(3-chlorophenyl)-N'-(3,5-dimethoxyphenyl)thiourea is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. Studies have shown that this compound can inhibit the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and cell division. Additionally, this compound has also been found to inhibit the activity of various kinases and transcription factors, which are involved in cell signaling and gene expression.
Biochemical and Physiological Effects:
This compound has been found to exert various biochemical and physiological effects in vivo and in vitro. Studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has also been found to inhibit the production of reactive oxygen species, which are known to contribute to the development of various diseases such as cancer and neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(3-chlorophenyl)-N'-(3,5-dimethoxyphenyl)thiourea in lab experiments is its potent biological activity. This compound has been found to exhibit anti-cancer, anti-inflammatory, and anti-oxidant properties, making it a versatile compound for various research applications. Additionally, the synthesis of this compound is relatively simple and efficient, making it a cost-effective option for researchers.
However, there are also some limitations associated with the use of this compound in lab experiments. One of the main limitations is its potential toxicity. Studies have shown that this compound can induce cytotoxicity in certain cell lines, which may limit its use in certain research applications. Additionally, the mechanism of action of this compound is not fully understood, which may make it difficult to interpret the results of some experiments.
Zukünftige Richtungen
There are several future directions that researchers can explore in the field of N-(3-chlorophenyl)-N'-(3,5-dimethoxyphenyl)thiourea research. One potential direction is the development of novel this compound derivatives with improved biological activity and lower toxicity. Additionally, researchers can also investigate the potential of this compound as a therapeutic agent for various diseases such as cancer and inflammatory disorders. Finally, the mechanism of action of this compound can be further elucidated to gain a better understanding of its biological effects and potential applications.
Synthesemethoden
The synthesis of N-(3-chlorophenyl)-N'-(3,5-dimethoxyphenyl)thiourea involves the reaction of 3-chloroaniline and 3,5-dimethoxybenzoyl isothiocyanate in the presence of a base. The resulting product is then purified using various techniques such as recrystallization and column chromatography. The overall yield of this synthesis method is relatively high, making it an efficient way of producing this compound.
Wissenschaftliche Forschungsanwendungen
N-(3-chlorophenyl)-N'-(3,5-dimethoxyphenyl)thiourea has been extensively studied for its potential applications in various scientific research fields. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound possesses potent anti-cancer activity and can induce cell death in various cancer cell lines. Additionally, this compound has also been found to exhibit anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
Eigenschaften
IUPAC Name |
1-(3-chlorophenyl)-3-(3,5-dimethoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2S/c1-19-13-7-12(8-14(9-13)20-2)18-15(21)17-11-5-3-4-10(16)6-11/h3-9H,1-2H3,(H2,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSSVPVUJMSJBEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=S)NC2=CC(=CC=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(tert-butyl)-3-[(3-pyridinylcarbonyl)hydrazono]butanamide](/img/structure/B5860030.png)




![3-bromo-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5860056.png)
![N-{[(2,4-dimethyl-8-quinolinyl)amino]carbonothioyl}benzamide](/img/structure/B5860057.png)
![N'-(4-methylbenzylidene)spiro[2.3]hexane-1-carbohydrazide](/img/structure/B5860059.png)

![[4-(2-phenylhydrazino)-1,2,5-oxadiazol-3-yl]formamide](/img/structure/B5860076.png)
![5-{[1-(3-bromophenyl)-1H-pyrrol-2-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5860087.png)

![N-[2-(difluoromethoxy)phenyl]-2-nitrobenzamide](/img/structure/B5860112.png)